molecular formula C16H15NO4 B5544290 methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate

methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate

Cat. No.: B5544290
M. Wt: 285.29 g/mol
InChI Key: AASRCAVLTYZUNY-LICLKQGHSA-N
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Description

Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate is an organic compound with a complex structure that includes both ester and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-[(E)-(hydroxyimino)methyl]phenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Sodium hydroxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Methyl 4-({4-[(nitro)methyl]phenoxy}methyl)benzoate.

    Reduction: Methyl 4-({4-[(hydroxy)methyl]phenoxy}methyl)benzoate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(hydroxyimino)methyl]benzoate
  • Methyl 4-[(hydroxy)methyl]benzoate
  • Methyl 4-[(nitro)methyl]benzoate

Uniqueness

Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate is unique due to the presence of both ester and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[4-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(18)14-6-2-13(3-7-14)11-21-15-8-4-12(5-9-15)10-17-19/h2-10,19H,11H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASRCAVLTYZUNY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331378
Record name methyl 4-[[4-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351335-28-9
Record name methyl 4-[[4-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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